

A Technical Guide to Commercially Available Perphenazine-d4 Standards

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Compound of Interest

Compound Name: Perphenazine-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available **Perphenazine-d4** standards, their suppliers, and their application in analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing **Perphenazine-d4** as an internal standard in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative analyses.

Introduction to Perphenazine-d4

Perphenazine-d4 is a deuterated analog of Perphenazine, a typical antipsychotic medication belonging to the phenothiazine class. The substitution of four hydrogen atoms with deuterium atoms results in a stable, isotopically labeled compound with a higher molecular weight than its non-labeled counterpart. This key characteristic makes **Perphenazine-d4** an ideal internal standard for mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]} Its use allows for accurate quantification of Perphenazine in complex biological matrices by correcting for variations in sample preparation and instrument response.^[2]

Commercially Available Perphenazine-d4 Standards

A variety of suppliers offer **Perphenazine-d4** standards for research and analytical purposes. The following tables summarize the key quantitative data for commercially available **Perphenazine-d4** standards to facilitate easy comparison.

Table 1: General Information on Perphenazine-d4 Standards

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)
LGC Standards	TRC-P291101	155593-75-2	C ₂₁ D ₄ H ₂₂ ClN ₃ OS	407.99[3]
Cayman Chemical	33298	155593-75-2	C ₂₁ H ₂₂ D ₄ ClN ₃ OS	408.0[4]
Simson Pharma Limited	-	155593-75-2	-	-
MedchemExpress	HY-A0077S1	155593-75-2	C ₂₁ H ₂₂ D ₄ ClN ₃ OS	408.0
Veeprho	DVE001234	155593-75-2	-	-

Table 2: Product Specifications of Perphenazine-d4 Standards

Supplier	Purity	Format	Available Pack Sizes	Storage Conditions
LGC Standards	-	-	0.5 mg, 1 mg, 5 mg[3]	-
Cayman Chemical	≥99% deuterated forms (d ₁ -d ₄)[4]	Solid[4]	5 mg[4]	-20°C[4]
Simson Pharma Limited	Accompanied by Certificate of Analysis[5]	-	-	-
MedchemExpress	-	In-stock[6]	-	-
Veeprho	-	-	-	-

Note: Information not provided in the search results is indicated with a "-". It is recommended to visit the supplier's website for the most up-to-date and complete information.

Experimental Protocols

Perphenazine-d4 is primarily utilized as an internal standard for the quantification of Perphenazine in biological samples by LC-MS/MS or GC-MS. The following sections outline generalized experimental methodologies.

Quantification of Perphenazine in Human Plasma by LC-MS/MS

This protocol is a representative example for the analysis of Perphenazine in plasma samples.

3.1.1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 20 μ L of **Perphenazine-d4** internal standard solution (concentration to be optimized based on the expected range of Perphenazine concentrations).
- Add 300 μ L of a protein precipitation agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject a portion into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m) is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

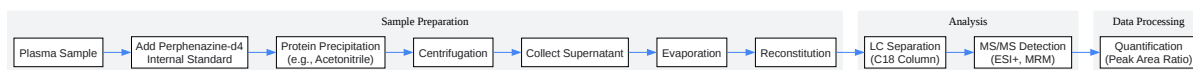
- Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.
- Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for Perphenazine and **Perphenazine-d4**.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Perphenazine: The precursor ion $[M+H]^+$ is selected, and characteristic product ions are monitored.
 - **Perphenazine-d4**: The precursor ion $[M+H]^+$ is selected, and corresponding characteristic product ions are monitored.

The specific mass transitions should be optimized for the instrument being used.

Experimental Workflow Diagram



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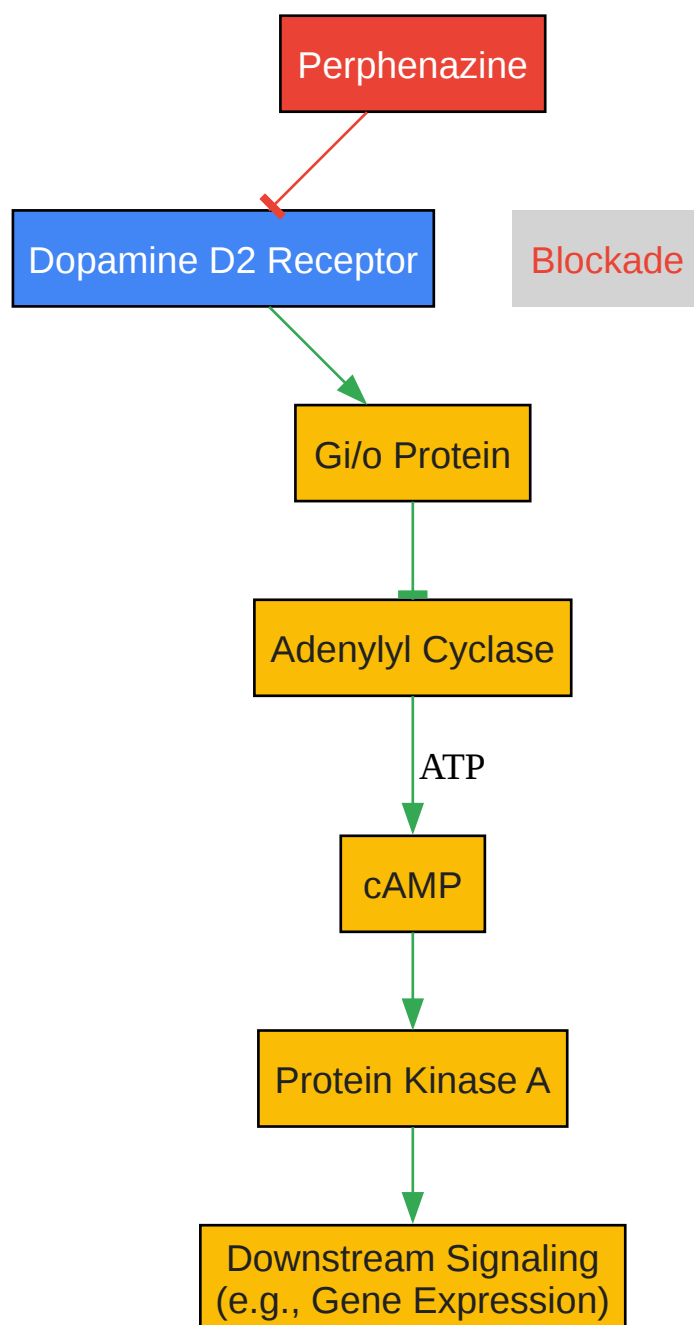
Figure 1: A generalized workflow for the quantification of Perphenazine in plasma using LC-MS/MS with **Perphenazine-d4** as an internal standard.

Signaling Pathways of Perphenazine

Perphenazine exerts its therapeutic effects, as well as its side effects, through its interaction with various neurotransmitter receptors in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.^[7] Additionally, it exhibits affinity for serotonin (5-HT), adrenergic (α), and histamine (H1) receptors.

Dopamine D2 Receptor Antagonism

The antipsychotic effects of Perphenazine are largely attributed to its blockade of D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the hyperactivity of dopaminergic neurotransmission associated with psychosis.

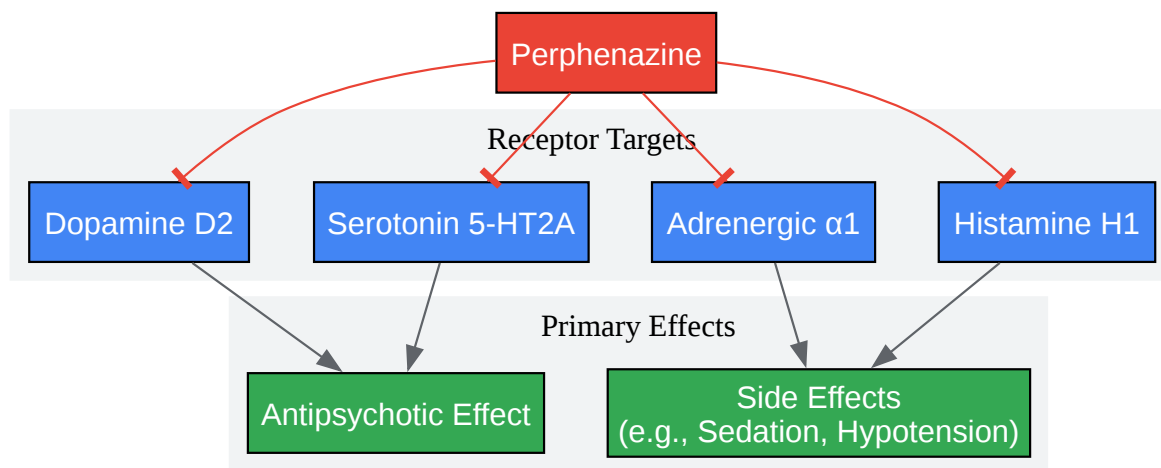


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Figure 2: Simplified signaling pathway illustrating Perphenazine's antagonism of the Dopamine D2 receptor.

Multi-Receptor Interactions

Perphenazine's broader pharmacological profile is due to its interactions with other receptors, which contribute to both its therapeutic effects and side-effect profile.



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Figure 3: Overview of Perphenazine's interactions with multiple neurotransmitter receptors and their associated primary effects.

Conclusion

Perphenazine-d4 is an essential tool for the accurate quantification of Perphenazine in various biological matrices. This guide provides a comprehensive overview of commercially available standards, their suppliers, and foundational experimental protocols for their use. The included diagrams offer a visual representation of a typical analytical workflow and the key signaling pathways through which Perphenazine exerts its pharmacological effects. Researchers, scientists, and drug development professionals are encouraged to consult the suppliers' documentation for the most detailed and up-to-date product information and to optimize the provided experimental methodologies for their specific applications.

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